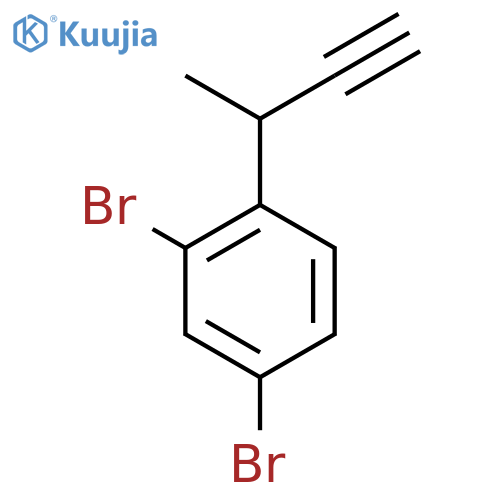

Cas no 2228163-51-5 (2,4-dibromo-1-(but-3-yn-2-yl)benzene)

2228163-51-5 structure

商品名:2,4-dibromo-1-(but-3-yn-2-yl)benzene

2,4-dibromo-1-(but-3-yn-2-yl)benzene 化学的及び物理的性質

名前と識別子

-

- 2,4-dibromo-1-(but-3-yn-2-yl)benzene

- EN300-1917890

- 2228163-51-5

-

- インチ: 1S/C10H8Br2/c1-3-7(2)9-5-4-8(11)6-10(9)12/h1,4-7H,2H3

- InChIKey: ZGNLVHWRTDFRHW-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C(C=CC=1C(C#C)C)Br

計算された属性

- せいみつぶんしりょう: 287.89723g/mol

- どういたいしつりょう: 285.89928g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 191

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.2

- トポロジー分子極性表面積: 0Ų

2,4-dibromo-1-(but-3-yn-2-yl)benzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1917890-0.05g |

2,4-dibromo-1-(but-3-yn-2-yl)benzene |

2228163-51-5 | 0.05g |

$1020.0 | 2023-09-17 | ||

| Enamine | EN300-1917890-1.0g |

2,4-dibromo-1-(but-3-yn-2-yl)benzene |

2228163-51-5 | 1g |

$1214.0 | 2023-06-02 | ||

| Enamine | EN300-1917890-10g |

2,4-dibromo-1-(but-3-yn-2-yl)benzene |

2228163-51-5 | 10g |

$5221.0 | 2023-09-17 | ||

| Enamine | EN300-1917890-2.5g |

2,4-dibromo-1-(but-3-yn-2-yl)benzene |

2228163-51-5 | 2.5g |

$2379.0 | 2023-09-17 | ||

| Enamine | EN300-1917890-10.0g |

2,4-dibromo-1-(but-3-yn-2-yl)benzene |

2228163-51-5 | 10g |

$5221.0 | 2023-06-02 | ||

| Enamine | EN300-1917890-5g |

2,4-dibromo-1-(but-3-yn-2-yl)benzene |

2228163-51-5 | 5g |

$3520.0 | 2023-09-17 | ||

| Enamine | EN300-1917890-5.0g |

2,4-dibromo-1-(but-3-yn-2-yl)benzene |

2228163-51-5 | 5g |

$3520.0 | 2023-06-02 | ||

| Enamine | EN300-1917890-0.5g |

2,4-dibromo-1-(but-3-yn-2-yl)benzene |

2228163-51-5 | 0.5g |

$1165.0 | 2023-09-17 | ||

| Enamine | EN300-1917890-0.1g |

2,4-dibromo-1-(but-3-yn-2-yl)benzene |

2228163-51-5 | 0.1g |

$1068.0 | 2023-09-17 | ||

| Enamine | EN300-1917890-0.25g |

2,4-dibromo-1-(but-3-yn-2-yl)benzene |

2228163-51-5 | 0.25g |

$1117.0 | 2023-09-17 |

2,4-dibromo-1-(but-3-yn-2-yl)benzene 関連文献

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

-

2. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

2228163-51-5 (2,4-dibromo-1-(but-3-yn-2-yl)benzene) 関連製品

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量